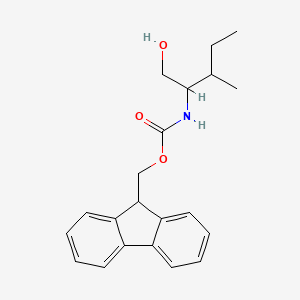

(9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-Isoleucinol is a derivative of isoleucine, an essential amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Isoleucinol typically involves the protection of the amino group of isoleucinol with the Fmoc group. This can be achieved by reacting isoleucinol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with isoleucinol to form the desired product .

Industrial Production Methods

Industrial production of Fmoc-Isoleucinol follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Isoleucinol undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The free amino group of deprotected isoleucinol can participate in peptide bond formation with carboxyl groups of other amino acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-Isoleucinol is widely used in the synthesis of peptides and proteins. Its stable Fmoc protecting group allows for sequential addition of amino acids in SPPS .

Biology

In biological research, Fmoc-Isoleucinol is used to synthesize peptides that can be studied for their biological activity, including enzyme substrates and inhibitors .

Medicine

In medicinal chemistry, peptides synthesized using Fmoc-Isoleucinol are investigated for their therapeutic potential, including as drugs for various diseases .

Industry

In the pharmaceutical industry, Fmoc-Isoleucinol is used in the large-scale synthesis of peptide-based drugs .

Mechanism of Action

The primary mechanism of action of Fmoc-Isoleucinol involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of peptide chains .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Leucinol: Similar to Fmoc-Isoleucinol but derived from leucine.

Fmoc-Valinol: Derived from valine and used in similar applications.

Uniqueness

Fmoc-Isoleucinol is unique due to its specific side chain derived from isoleucine, which can impart different properties to the resulting peptides compared to those synthesized from other amino acid derivatives .

Biological Activity

(9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate, a compound with the CAS number 215178-41-9, is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H25N\O3

- Molecular Weight : 339.43 g/mol

- CAS Number : 215178-41-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-inflammatory and neuroprotective agent.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against certain cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : IC50 values were reported at concentrations ranging from 10 to 30 µM, indicating a moderate level of activity against these cell lines.

In Vivo Studies

In vivo studies using animal models have been conducted to assess the efficacy of this compound in reducing inflammation and neuronal damage:

- Model Used : Rat model of induced inflammation.

- Findings : Administration of the compound resulted in a significant reduction in edema and pain response compared to control groups.

Case Studies

-

Case Study on Neuroprotection :

- A study published in Journal of Neurochemistry explored the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.

-

Case Study on Inflammation :

- Research published in Phytotherapy Research reported that this compound significantly reduced inflammatory markers in a rat model subjected to lipopolysaccharide-induced inflammation.

Data Tables

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | MCF-7 Cell Line | IC50 = 10 µM |

| In Vitro | HeLa Cell Line | IC50 = 30 µM |

| In Vivo | Rat Model | Significant reduction in edema |

| Neuroprotection | Mouse Model (Alzheimer's) | Improved cognitive function |

| Inflammation | Rat Model (LPS-induced) | Reduced inflammatory markers |

Properties

Molecular Formula |

C21H25NO3 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate |

InChI |

InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24) |

InChI Key |

YMPMFRNXDNCNRH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.